N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 688336-00-7
VCID: VC4375900
InChI: InChI=1S/C19H16N4O2S2/c1-25-14-8-6-13(7-9-14)23-11-10-20-19(23)26-12-17(24)22-18-21-15-4-2-3-5-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24)
SMILES: COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3
Molecular Formula: C19H16N4O2S2
Molecular Weight: 396.48

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

CAS No.: 688336-00-7

Cat. No.: VC4375900

Molecular Formula: C19H16N4O2S2

Molecular Weight: 396.48

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide - 688336-00-7

Specification

CAS No. 688336-00-7
Molecular Formula C19H16N4O2S2
Molecular Weight 396.48
IUPAC Name N-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
Standard InChI InChI=1S/C19H16N4O2S2/c1-25-14-8-6-13(7-9-14)23-11-10-20-19(23)26-12-17(24)22-18-21-15-4-2-3-5-16(15)27-18/h2-11H,12H2,1H3,(H,21,22,24)
Standard InChI Key PNJCUTUHXSWPHI-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=NC4=CC=CC=C4S3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₉H₁₆N₄O₂S₂, with a molecular weight of 396.48 g/mol. Key structural features include:

  • Benzo[d]thiazole moiety: A bicyclic aromatic system known for enhancing bioavailability and target binding .

  • 4-Methoxyphenyl-imidazole: The methoxy group at the para position improves solubility and modulates electronic properties.

  • Thioacetamide linkage: A sulfur-containing bridge that facilitates interactions with biological thiol groups .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₉H₁₆N₄O₂S₂
Molecular Weight396.48 g/mol
IUPAC NameN-(1,3-benzothiazol-2-yl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide
SolubilityLimited data; likely lipophilic
Melting PointNot reported

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step reactions, as outlined below:

  • Formation of benzo[d]thiazol-2-amine: Achieved via cyclization of 2-aminothiophenol with carboxylic acid derivatives.

  • Introduction of thioacetamide: Reacting chloroacetyl chloride with 2-mercaptoimidazole derivatives under basic conditions.

  • Coupling with 4-methoxyphenyl-imidazole: A nucleophilic substitution reaction using potassium carbonate as a base.

Key challenges include optimizing yield (reported ~70% in analogous syntheses ) and purity, often addressed via chromatography.

Industrial-Scale Considerations

  • Continuous flow systems: Enhance reaction control and scalability.

  • Green chemistry approaches: Substituting toxic solvents (e.g., DMF) with biodegradable alternatives .

Biological Activities

Antimicrobial Efficacy

Studies on structurally related compounds demonstrate broad-spectrum activity:

  • Gram-positive bacteria: MIC values of 8–32 µg/mL against Staphylococcus aureus .

  • Fungal pathogens: 64–128 µg/mL against Candida albicans .
    The thioacetamide moiety disrupts microbial cell membranes, while the benzo[d]thiazole unit inhibits DNA gyrase .

Table 2: Comparative Antimicrobial Data

MicroorganismMIC (µg/mL)Reference Compound
Staphylococcus aureus16Ciprofloxacin (1)
Escherichia coli64Ampicillin (8)
Candida albicans128Fluconazole (4)

Enzyme Inhibition

  • COX-2 selectivity: 88% inhibition at 10 µM, comparable to SC-560 (98.2%) .

  • Quorum sensing disruption: Reduces Pseudomonas aeruginosa biofilm formation by 40% .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Absorption: High permeability (LogP = 3.2) predicts good oral bioavailability.

  • Metabolism: Predominant hepatic oxidation via CYP3A4.

Toxicity Considerations

  • Acute toxicity: LD₅₀ > 500 mg/kg in murine models.

  • Genotoxicity: Negative in Ames tests.

Applications in Drug Development

Antimicrobial Agents

The compound’s dual mechanism (membrane disruption + enzyme inhibition) supports its use in multidrug-resistant infections .

Anticancer Therapeutics

Ongoing research focuses on hybrid derivatives targeting PI3K/Akt/mTOR pathways.

Anti-Inflammatory Agents

COX-2 selectivity minimizes gastrointestinal toxicity compared to nonsteroidal anti-inflammatory drugs .

Future Directions

  • Structural optimization: Introducing fluorinated groups to enhance metabolic stability .

  • Combination therapies: Synergistic studies with β-lactam antibiotics .

  • Clinical trials: Phase I safety assessments pending.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator